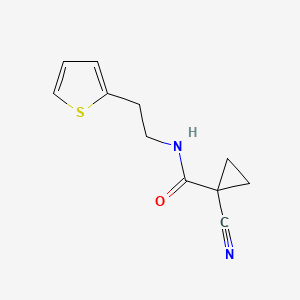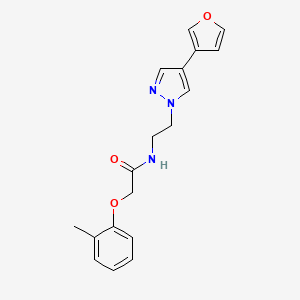![molecular formula C19H21N5O2S B2527827 2,4-dimetil-6-({1-[4-metil-2-(1H-pirrol-1-il)-1,3-tiazol-5-carbonil]pirrolidin-3-il}oxi)pirimidina CAS No. 2097909-96-9](/img/structure/B2527827.png)
2,4-dimetil-6-({1-[4-metil-2-(1H-pirrol-1-il)-1,3-tiazol-5-carbonil]pirrolidin-3-il}oxi)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic compound that has been under study for various applications. Structurally, it is a pyrimidine derivative with functional groups contributing to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
This compound is studied for its potential as a building block for more complex molecules and its role in reaction mechanisms.
Biology
In biological research, it's investigated for its interaction with cellular receptors and enzymes, potentially affecting metabolic pathways.
Medicine
Preliminary studies suggest possible therapeutic effects, such as antimicrobial and anti-inflammatory properties, warranting further clinical trials.
Industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine involves multi-step organic reactions. Initial steps typically involve the construction of the pyrimidine core, followed by the introduction of the thiazole and pyrrolidine moieties. Typical reagents include aldehydes, amines, and thiourea, using catalysts under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, large-scale synthesis would likely involve similar reaction pathways but optimized for yield and efficiency. This could include the use of automated flow reactors and continuous production techniques.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, especially at the thiazole and pyrrol moieties.
Reduction: : Selective reduction of the carbonyl group is feasible under controlled conditions.
Substitution: : The pyrimidine and pyrrolidinyl groups can participate in substitution reactions, typically involving halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, and thiols.
Major Products
Oxidation and reduction reactions result in altered functional groups, while substitution reactions produce derivatives with varied substituents on the pyrimidine and pyrrolidinyl frameworks.
Mecanismo De Acción
The compound likely exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains. These interactions can modulate biochemical pathways, leading to the observed biological activities.
Comparación Con Compuestos Similares
When compared to other pyrimidine derivatives, 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine stands out due to its unique combination of the pyrimidine, thiazole, and pyrrolidinyl moieties.
Similar Compounds
2,4-Dimethylpyrimidine: : Lacks the thiazole and pyrrolidinyl groups, resulting in different reactivity and applications.
Thiazole-based Compounds: : May share some reactive properties but differ significantly in biological activity.
Pyrrolidine Derivatives: : While structurally related, their functional profiles can vary widely.
Propiedades
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-10-16(22-14(3)20-12)26-15-6-9-24(11-15)18(25)17-13(2)21-19(27-17)23-7-4-5-8-23/h4-5,7-8,10,15H,6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQRPFJZIQMBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)

![2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2527759.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2527760.png)
![(2E)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2527761.png)

![N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)

